

2-(4-Chlorophenoxy)acetaldehyde chemical structure and molecular formula

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetaldehyde

CAS No.: 43018-72-0

Cat. No.: B2667644

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Technical Guide: 2-(4-Chlorophenoxy)acetaldehyde Synthesis, Reactivity, and Handling of a Privileged Scaffold Intermediate Executive Summary

2-(4-Chlorophenoxy)acetaldehyde (CAS: 43018-72-0) is a versatile electrophilic building block used primarily in the synthesis of agrochemicals and pharmaceutical fragments.^{[1][2][3][4]} Characterized by a reactive aldehyde handle linked to a lipophilic chlorophenyl ether, it serves as a critical intermediate for reductive aminations, Wittig olefinations, and heterocycle formation.

This guide addresses the specific challenges of working with this molecule—notably its propensity for self-polymerization and oxidation—and provides validated protocols for its generation, stabilization, and downstream functionalization.

Part 1: Molecular Identity & Physicochemical Profile

The molecule consists of a p-chlorophenyl ring connected via an ether linkage to an acetaldehyde moiety. The electron-withdrawing chlorine atom and the electron-donating ether oxygen create a distinct push-pull electronic environment on the aromatic ring, while the aldehyde remains highly susceptible to nucleophilic attack.

Structural Data Table

Property	Value	Notes
IUPAC Name	2-(4-Chlorophenoxy)acetaldehyde	
Common Name	p-Chlorophenoxyacetaldehyde	
CAS Number	43018-72-0	Often sold as diethyl acetal (CAS: 2623-44-1)
Molecular Formula		
Molecular Weight	170.59 g/mol	
SMILES	<chem>Clc1ccc(OCC=O)cc1</chem>	
LogP (Calc)	-2.1	Moderate lipophilicity
H-Bond Acceptors	2	Ether oxygen, Carbonyl oxygen
Physical State	Colorless to pale yellow oil	Solidifies upon polymerization
Storage	-20°C, Inert Atmosphere (Ar/N ₂)	Unstable: Prone to oxidation/trimerization

Part 2: Synthetic Pathways & Mechanistic Insight

Direct alkylation of 4-chlorophenol with chloroacetaldehyde is hazardous and low-yielding due to the toxicity and polymerization of chloroacetaldehyde. The industry-standard protocol utilizes a masked aldehyde (acetal) strategy or alcohol oxidation.

Pathway A: The Williamson Ether / Acetal Hydrolysis Route (Recommended)

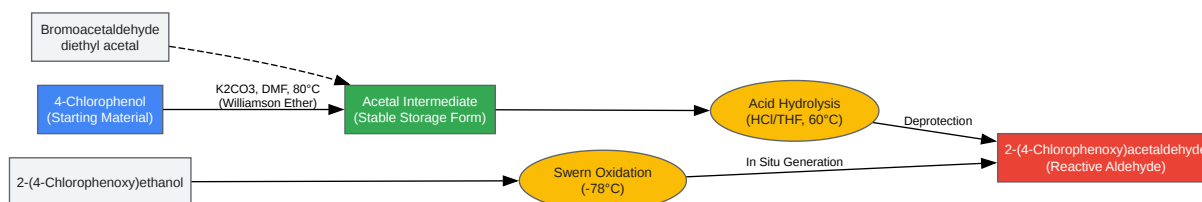
This route is preferred for scale-up as it avoids unstable intermediates until the final step.

- Alkylation: 4-Chlorophenol is treated with bromoacetaldehyde diethyl acetal (or the chloro-analog with NaI catalyst) under basic conditions.
- Deprotection: The resulting acetal is hydrolyzed using dilute acid to release the free aldehyde.

Pathway B: The Alcohol Oxidation Route

Ideal for small-scale medicinal chemistry, generating the aldehyde in situ from 2-(4-chlorophenoxy)ethanol using Swern or Dess-Martin periodinane (DMP) oxidation to prevent over-oxidation to the acid.

Mechanistic Workflow (Graphviz)



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Figure 1: Validated synthetic routes.[5][6] The Acetal Route (top) is preferred for stability; the Oxidation Route (bottom) is used for immediate consumption.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Acetal Deprotection

Safety Note: Perform all steps in a fume hood. The product is a skin sensitizer.

- Acetal Formation:
 - Dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF (0.5 M).
 - Add

(2.0 eq) and stir for 15 min.
 - Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise.
 - Heat to 90°C for 12 hours.
 - Workup: Dilute with water, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), dry (

), and concentrate. Stop here for storage.
- Aldehyde Release (Perform immediately before use):
 - Dissolve the acetal intermediate in THF:2M HCl (1:1 ratio).
 - Heat at 60°C for 2–4 hours (monitor by TLC; acetal spot disappears).
 - Cool to RT, neutralize with saturated

(careful: gas evolution).
 - Extract with DCM. The resulting oil contains the free aldehyde.

Protocol 2: Reductive Amination (Application)

This is the most common application in drug discovery (e.g., synthesizing antifungal amine derivatives).

- Dissolve **2-(4-chlorophenoxy)acetaldehyde** (1.0 eq) in DCE (1,2-dichloroethane).
- Add the amine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine.
- Add

(Sodium triacetoxyborohydride) (1.5 eq).

- Stir at RT overnight. Quench with 1M NaOH.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the aldehyde from the hemiacetal or trimerized forms.

Technique	Diagnostic Signal	Interpretation
1H NMR (CDCl ₃)	9.85 ppm (t, 1H)	Aldehyde proton (Distinctive diagnostic peak)
4.55 ppm (d, 2H)	Methylene protons (to carbonyl)	
7.25 ppm (d, 2H)	Aromatic protons (meta to ether)	
6.85 ppm (d, 2H)	Aromatic protons (ortho to ether)	
IR Spectroscopy	1730–1740	Sharp C=O stretch (Aldehyde)
1240	C-O-C asymmetric stretch (Ether)	
MS (ESI+)	[M+H] ⁺ ~171.0	Often observes hydrate [M+H ₂ O] ⁺ or hemiacetal in alcoholic solvents

Part 5: Reactivity & Applications in Medicinal Chemistry

The 2-aryloxyacetaldehyde motif is a "privileged scaffold" linker. Its reactivity is dominated by the carbonyl group, but the ether linkage imposes specific steric and electronic effects.

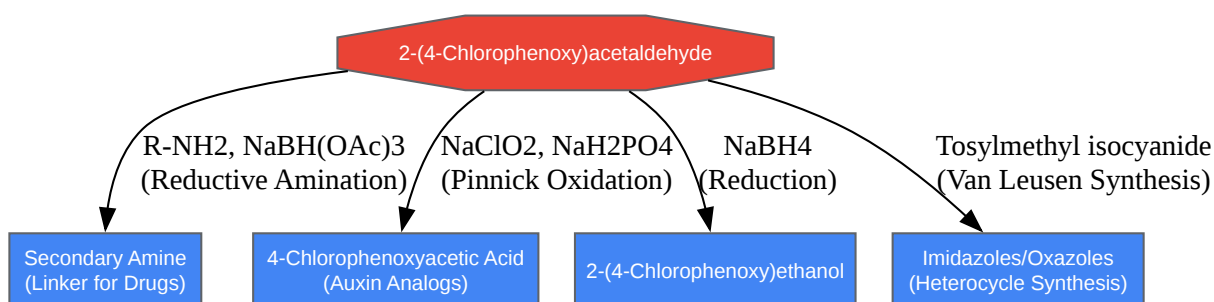
Key Transformations

- Reductive Amination: Access to

-aryloxy amines (common in antihistamines and antidepressants).

- Passerini/Ugi Reactions: Multicomponent reactions to form peptidomimetics.
- Wittig Olefination: Conversion to vinyl ethers or allylic amines.

Reactivity Network Diagram (Graphviz)



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Figure 2: Divergent synthesis applications.^{[2][3][7][5]} The aldehyde serves as a linchpin for accessing diverse chemical space.

Part 6: Stability & Troubleshooting

Critical Issue: Self-Polymerization Aryloxyacetaldehydes are notoriously unstable in their free form. They tend to trimerize or polymerize upon standing at room temperature, forming insoluble white solids.

- Symptom: The clear oil turns cloudy or solidifies.
- Prevention:
 - Do not distill the free aldehyde at high temperatures; it will decompose.
 - Storage: Store as the diethyl acetal precursor. Hydrolyze only the amount needed for the day's experiments.

- Solution Storage: If the free aldehyde must be stored, keep it as a dilute solution in DCM or Toluene at -20°C.

References

- Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 61(11), 3849-3862. (Foundational protocol for reductive amination). [[Link](#)]

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